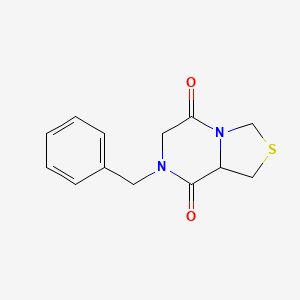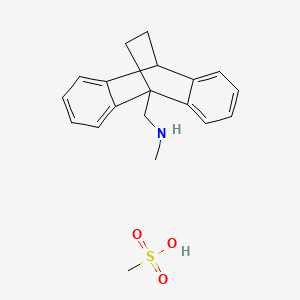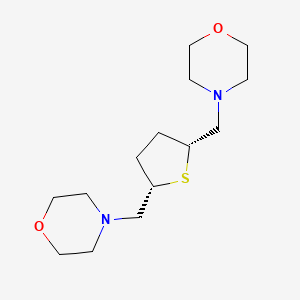
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindolinone core, substituted with an amino and cyanophenyl group, and a diethylaminoethyl side chain. The fumarate hydrate form indicates that it is a salt formed with fumaric acid and contains water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate typically involves multiple steps:
Formation of Isoindolinone Core: The initial step involves the formation of the isoindolinone core. This can be achieved through the cyclization of a suitable phthalimide derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-amino-5-cyanophenyl group can be accomplished through nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Addition of Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is introduced through alkylation reactions. This step typically involves the use of alkyl halides and a strong base to promote the alkylation.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the free base with fumaric acid in an appropriate solvent, followed by crystallization to obtain the fumarate hydrate form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), alkyl halides, high temperatures.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups introduced.
Aplicaciones Científicas De Investigación
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for various diseases. Research includes its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes. Its effects can result in changes in cell behavior, including proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Amino-5-cyanophenyl)-2-(2-dimethylaminoethyl)isoindolin-1-one fumarate hydrate: Similar structure but with a dimethylaminoethyl side chain instead of diethylaminoethyl.
3-(2-Amino-5-cyanophenyl)-2-(2-piperidinylethyl)isoindolin-1-one fumarate hydrate: Contains a piperidinylethyl side chain, offering different chemical properties and biological activities.
Uniqueness
3-(2-Amino-5-cyanophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one fumarate hydrate is unique due to its specific combination of functional groups and side chains, which confer distinct chemical reactivity and biological activity. Its fumarate hydrate form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
116870-90-7 |
|---|---|
Fórmula molecular |
C25H28N4O5 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-amino-3-[2-[2-(diethylamino)ethyl]-3-oxo-1H-isoindol-1-yl]benzonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H24N4O.C4H4O4/c1-3-24(4-2)11-12-25-20(16-7-5-6-8-17(16)21(25)26)18-13-15(14-22)9-10-19(18)23;5-3(6)1-2-4(7)8/h5-10,13,20H,3-4,11-12,23H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
HWZFVDJDALPHPI-WLHGVMLRSA-N |
SMILES isomérico |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C#N)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C#N)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



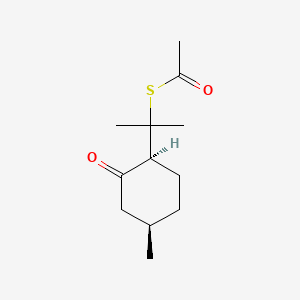
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
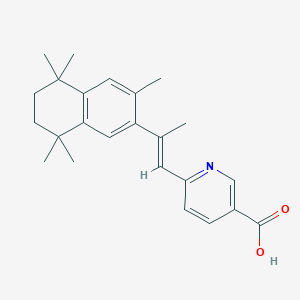
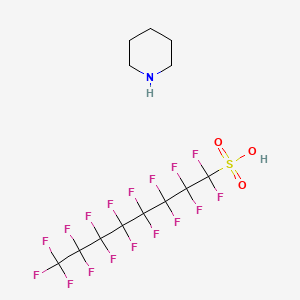
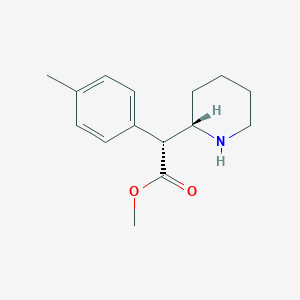
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
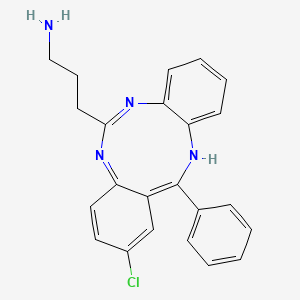
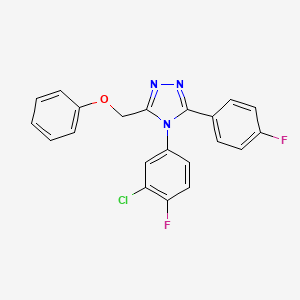
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
